molecular formula C23H23Cl2N B12731328 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- CAS No. 91306-77-3

1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl-

Cat. No.: B12731328
CAS No.: 91306-77-3
M. Wt: 384.3 g/mol
InChI Key: TWLCMPLBCHZMHG-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound features additional substituents, including cyclohexylphenyl and dichlorophenyl groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrrole ring.

    Substitution Reactions: Introduction of the cyclohexylphenyl and dichlorophenyl groups through electrophilic or nucleophilic substitution reactions.

    Methylation: Addition of the methyl group at the 5-position of the pyrrole ring.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 2-phenyl-1-(3,4-dichlorophenyl)-5-methyl-: Similar structure but lacks the cyclohexyl group.

    1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-phenyl-5-methyl-: Similar structure but lacks the dichlorophenyl group.

Uniqueness

1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methyl- is unique due to the presence of both cyclohexylphenyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

91306-77-3

Molecular Formula

C23H23Cl2N

Molecular Weight

384.3 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)-1-(3,4-dichlorophenyl)-5-methylpyrrole

InChI

InChI=1S/C23H23Cl2N/c1-16-7-14-23(26(16)20-12-13-21(24)22(25)15-20)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h7-15,17H,2-6H2,1H3

InChI Key

TWLCMPLBCHZMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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